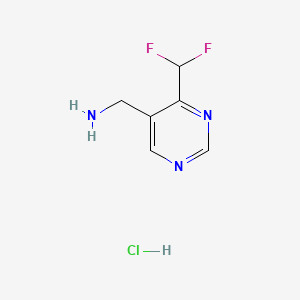![molecular formula C13H10ClNO2 B12513047 N-{[2-(4-chlorophenoxy)phenyl]methylidene}hydroxylamine](/img/structure/B12513047.png)
N-{[2-(4-chlorophenoxy)phenyl]methylidene}hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(4-chlorophenoxy)phenyl]methylidene}hydroxylamine is an organic compound with the molecular formula C13H10ClNO2. This compound is characterized by the presence of a chlorophenoxy group attached to a phenyl ring, which is further linked to a methylidenehydroxylamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-chlorophenoxy)phenyl]methylidene}hydroxylamine typically involves the condensation of 2-(4-chlorophenoxy)benzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an ethanol solvent. The reaction mixture is stirred at room temperature for several hours, followed by filtration and recrystallization to obtain the pure product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[2-(4-chlorophenoxy)phenyl]methylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
N-{[2-(4-chlorophenoxy)phenyl]methylidene}hydroxylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-{[2-(4-chlorophenoxy)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation. By inhibiting COX, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N-({4-[2-(2-chlorophenoxy)ethoxy]phenyl}methylidene)hydroxylamine: Contains a similar hydroxylamine moiety but with different substituents on the phenyl ring.
N-{[4-(4-chlorophenoxy)phenyl]methylidene}hydroxylamine: A closely related compound with slight variations in the substituents.
Uniqueness
N-{[2-(4-chlorophenoxy)phenyl]methylidene}hydroxylamine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C13H10ClNO2 |
|---|---|
Poids moléculaire |
247.67 g/mol |
Nom IUPAC |
N-[[2-(4-chlorophenoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C13H10ClNO2/c14-11-5-7-12(8-6-11)17-13-4-2-1-3-10(13)9-15-16/h1-9,16H |
Clé InChI |
DYGDKOKJTRXABA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=NO)OC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-(4-Methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B12512979.png)

![(3aS,8aR)-2-(5-(Trifluoromethyl)pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B12512987.png)
![1-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12512992.png)
![1-(Tert-butoxycarbonyl)-2-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12512999.png)

![N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-4-methylbenzamide](/img/structure/B12513021.png)
![N'-Methoxy-N-(7-(1-phenoxyethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-yl)iminoformamide](/img/structure/B12513024.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylpyridin-3-yl)propanoic acid](/img/structure/B12513026.png)
![N'-[5-(3-bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12513033.png)



